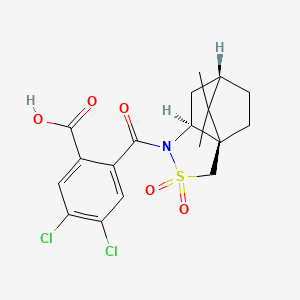
N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam (also known as NCDCB) is a chemical compound with a molecular weight of 397.96 g/mol. It is a white crystalline solid with a melting point of 156 °C. NCDCB has been used for a variety of purposes in scientific research, including in biochemical and physiological studies. This article will discuss the synthesis method of NCDCB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
NCDCB has been used for a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of various compounds on the body. It has also been used in the synthesis of other compounds, such as N-(2-carboxy-4,5-dichlorobenzoyl)-N-methyl-1-amino-2-methyl-1-propanol. In addition, NCDCB has been used in the synthesis of a variety of drugs, such as the anticonvulsant drug gabapentin.
Mécanisme D'action
NCDCB acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, NCDCB increases the levels of acetylcholine in the body, which has a variety of effects on the body, including increased alertness, improved memory, and increased muscle contraction.
Biochemical and Physiological Effects
NCDCB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase alertness, improve memory, and increase muscle contraction. In addition, it has been shown to increase the production of neurotransmitters, such as serotonin and dopamine, which can lead to improved mood and decreased anxiety. It has also been shown to reduce inflammation and pain, as well as to have anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
NCDCB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low toxicity, and is relatively stable. However, it is also important to consider the limitations of NCDCB for laboratory experiments. For example, it is not water-soluble, which can limit its use in certain experiments. In addition, it is not suitable for use in in vivo experiments due to its toxicity.
Orientations Futures
There are a variety of potential future directions for the use of NCDCB in scientific research. For example, it could be used in the synthesis of drugs with improved efficacy or fewer side effects. In addition, it could be used to investigate the effects of various compounds on the body, as well as to study the mechanisms of action of various drugs. Finally, it could be used to investigate the potential therapeutic effects of various compounds in the treatment of various diseases.
Méthodes De Synthèse
NCDCB can be synthesized via a three-step reaction process. The first step involves reacting 4,5-dichlorobenzoyl chloride with 1-amino-2-methyl-1-propanol to form N-(2-carboxy-4,5-dichlorobenzoyl)-1-amino-2-methyl-1-propanol. The second step involves reacting this intermediate with 10,2-camphorsultam to form N-(2-carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam. The third step involves crystallizing the reaction product to form the desired compound.
Propriétés
IUPAC Name |
4,5-dichloro-2-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24)/t9-,14-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFABDSDXSYNRJG-QNGPCOALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]13CS(=O)(=O)N([C@H]3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,6-Bis(trifluoromethyl)phenyl]phenyl ether; 98%](/img/structure/B6355780.png)


![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)

![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)

![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)



![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)

